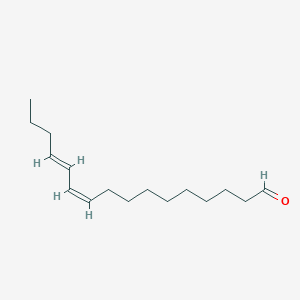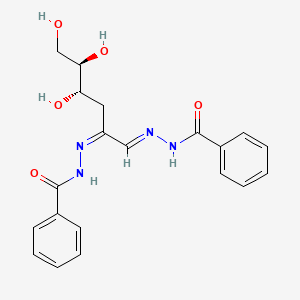
3-Deoxy-D-glucosone-bis(benzoylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is derived from 3-deoxy-D-glucosone, a highly reactive intermediate in the Maillard reaction, which is known for its role in the formation of advanced glycation end products (AGEs). The bis(benzoylhydrazone) derivative of 3-deoxy-D-glucosone has been studied for its potential therapeutic and industrial applications .
Mechanism of Action
Target of Action
3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a synthetic compound that has been used in the synthesis of saccharides and oligosaccharides . Its primary targets are the glycosyl groups present in these complex carbohydrates . These glycosyl groups play a crucial role in various biological processes, including cellular communication and immune response.
Mode of Action
The compound interacts with its targets by methylation of glycosyl groups . This methylation process is a chemical reaction where a methyl group is added to the glycosyl groups, leading to the modification of carbohydrate chains . This modification can result in the production of complex carbohydrates.
Biochemical Pathways
The biochemical pathway affected by 3-Deoxy-D-glucosone-bis(benzoylhydrazone) is the formation of advanced glycation end products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars. They are implicated in various health disorders, including diabetes, atherosclerosis, and aging .
Pharmacokinetics
Given its solubility in methanol, ethanol, acetone, and chloroform , it can be inferred that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 3-Deoxy-D-glucosone-bis(benzoylhydrazone)'s action primarily involve the prevention of AGE formation . By modifying carbohydrate chains and preventing AGE formation, the compound can potentially counter diabetic complications, such as diabetic nephropathy and retinopathy .
Biochemical Analysis
Biochemical Properties
3-Deoxy-D-glucosone-bis(benzoylhydrazone) plays a significant role in biochemical reactions. It can be used for the methylation of glycosyl groups, as well as the modification of carbohydrate chains to produce complex carbohydrates
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-deoxy-D-glucosone-bis(benzoylhydrazone) typically involves the reaction of 3-deoxy-D-glucosone with benzoylhydrazine under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a specific temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
While detailed industrial production methods for 3-deoxy-D-glucosone-bis(benzoylhydrazone) are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process depends on optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Deoxy-D-glucosone-bis(benzoylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of 3-deoxy-D-glucosone-bis(benzoylhydrazone) include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of 3-deoxy-D-glucosone-bis(benzoylhydrazone) depend on the specific reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in new derivatives with different functional groups .
Scientific Research Applications
3-Deoxy-D-glucosone-bis(benzoylhydrazone) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-Deoxyglucosone: The parent compound of 3-deoxy-D-glucosone-bis(benzoylhydrazone), known for its role in the Maillard reaction and AGE formation.
Benzoylhydrazine: A reagent used in the synthesis of 3-deoxy-D-glucosone-bis(benzoylhydrazone), known for its applications in organic synthesis
Uniqueness
3-Deoxy-D-glucosone-bis(benzoylhydrazone) is unique due to its dual functionality, combining the properties of 3-deoxyglucosone and benzoylhydrazine. This combination allows the compound to effectively inhibit AGE formation and offers potential therapeutic benefits in preventing and treating AGE-related diseases. Its versatility in chemical reactions and applications in various scientific fields further distinguishes it from similar compounds .
Properties
IUPAC Name |
N-[(E)-[(2Z,4S,5R)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c25-13-18(27)17(26)11-16(22-24-20(29)15-9-5-2-6-10-15)12-21-23-19(28)14-7-3-1-4-8-14/h1-10,12,17-18,25-27H,11,13H2,(H,23,28)(H,24,29)/b21-12+,22-16-/t17-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSXOOVXUKPJIB-QPQTXSQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC(=NNC(=O)C2=CC=CC=C2)CC(C(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C(=N\NC(=O)C2=CC=CC=C2)/C[C@@H]([C@@H](CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


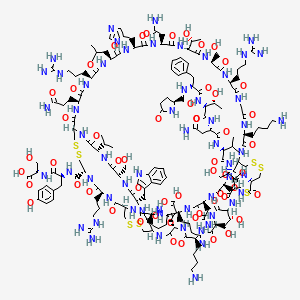

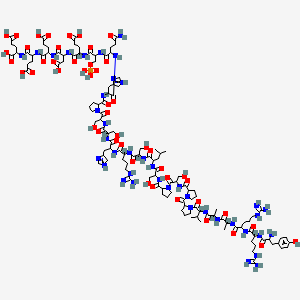
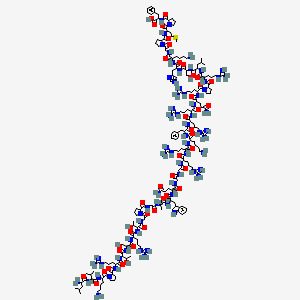
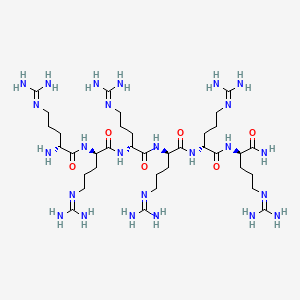
![(2R)-N-[(2R,3R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2R)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B1139633.png)
